7 beta-Hydroxy-15 beta,16 beta-methylene-3 beta-pivaloyloxy-5-androsten-17-one
Description
Structure
2D Structure
Properties
CAS No. |
82543-09-7 |
|---|---|
Molecular Formula |
C50H72O8 |
Molecular Weight |
801.1 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,7S,10S,11R,14S,18R)-18-hydroxy-7,11-dimethyl-6-oxo-14-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-16-enyl] 2,2-dimethylpropanoate;[(1R,2S,3S,5S,7S,10S,11R,14S,18R)-18-hydroxy-7,11-dimethyl-6-oxo-14-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-16-enyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/2C25H36O4/c2*1-23(2,3)22(28)29-14-6-8-24(4)13(10-14)11-18(26)19-17(24)7-9-25(5)20(19)15-12-16(15)21(25)27/h2*11,14-20,26H,6-10,12H2,1-5H3/t14-,15+,16-,17-,18-,19+,20+,24-,25-;14-,15+,16-,17-,18-,19-,20-,24-,25-/m00/s1 |
InChI Key |
NDAJGVSWIUJBEL-CQJNJMBESA-N |
Canonical SMILES |
CC12CCC(CC1=CC(C3C2CCC4(C3C5CC5C4=O)C)O)OC(=O)C(C)(C)C |
Pictograms |
Environmental Hazard |
Synonyms |
(3β,7β,15α,16α)-3-(2,2-Dimethyl-1-oxopropoxy)-15,16-dihydro-7-hydroxy-3’H-cycloprop[15,16]androsta-5,15-dien-17-one; |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Drospirenone Intermediates
Stereoselective Synthesis of Key Chiral Intermediates
The therapeutic efficacy of drospirenone (B1670955) is intrinsically linked to its specific stereochemistry. Consequently, the development of synthetic routes that afford high levels of stereocontrol is of paramount importance. This section explores the methodologies designed to achieve the desired stereoisomers of key chiral intermediates.
Introduction of 6β,7β-Methylene and 15β,16β-Cyclopropane Units
A defining structural feature of drospirenone is the presence of two cyclopropane (B1198618) rings fused to the steroid backbone at the 6,7 and 15,16 positions. The introduction of these moieties, particularly the 6β,7β-methylene bridge, often involves a stereoselective cyclopropanation reaction. One established method utilizes the Corey-Chaykovsky reagent, dimethyloxosulfonium methylide, which reacts stereoselectively to form the desired 6β,7β-methylene bridge.
The synthesis often starts from precursors like 3β-hydroxy-5,15-androstadien-17-one, which undergoes a Corey cyclopropanation to introduce the 15β,16β-methylene group. mdpi.com Subsequent microbial hydroxylation can introduce a hydroxyl group at a specific position, which is then further manipulated. mdpi.com An alternative approach for the stereoselective construction of the 6β,7β-methylene unit involves a Winstein cyclization method extended to the steroid system. researchgate.net This strategy has proven to be a simple and efficient route with high stereoselectivity. researchgate.net
Chiral Induction and Control in Spirolactone Formation
The formation of the C17-spirolactone ring is a critical step that establishes a quaternary stereocenter. unibo.it Achieving the correct stereochemistry at this position is crucial for the biological activity of drospirenone. Various strategies have been developed to control the chiral induction during this process.
One approach involves the use of chiral auxiliaries to guide the stereochemical outcome of the reaction. rsc.org Another strategy relies on the stereoselective addition of a three-carbon synthon to the 17-keto group of a steroidal precursor. nih.gov For instance, the lithium acetylide of ethyl propiolate has been successfully employed for this purpose in the process development of drospirenone. nih.gov Furthermore, a nonclassical approach utilizing a cross-metathesis reaction catalyzed by a Grubbs-Hoveyda second-generation catalyst has been developed to introduce the ester functionality required for the spirolactone ring. researchgate.net This method avoids the need for protecting groups and harsh oxidizing agents. researchgate.net
The Corey-Chaykovsky reagent can also be employed to generate an oxirane intermediate from a 17-keto steroid, which then undergoes further transformation to form the spirolactone.
Diastereoselective and Enantioselective Approaches to Steroidal Scaffolds
Dinuclear zinc-catalytic systems have also shown high efficacy in diastereoselective and enantioselective aldol (B89426) and Mannich reactions, which can be applied to the synthesis of complex chiral building blocks. nih.gov These catalysts can create multiple stereocenters, including quaternary ones, with high selectivity. nih.gov The development of such catalytic systems is crucial for the efficient and stereocontrolled construction of the intricate steroidal scaffold of drospirenone.
Novel Reaction Pathways and Reagents for Intermediate Preparation
The quest for more efficient and sustainable synthetic routes to drospirenone has driven the exploration of novel reaction pathways and reagents. These innovations aim to improve yields, reduce step counts, and minimize the use of hazardous materials.
Application of Organometallic Reagents in C-C Bond Formation
Organometallic reagents are indispensable tools for the formation of carbon-carbon bonds, a fundamental process in the construction of the steroidal skeleton. solubilityofthings.comnumberanalytics.com Grignard reagents and organolithium compounds are frequently used to introduce alkyl groups and build up the carbon framework. solubilityofthings.com
For instance, the addition of an (isopropoxydimethylsilyl)methyl Grignard reagent to a 7-carbonyl group of a steroid intermediate, followed by oxidative cleavage, offers a pathway to introduce functionality at the C7 position. researchgate.net The Corey-House synthesis, which utilizes lithium dialkylcopper (Gilman) reagents, provides a method for coupling two alkyl groups to form a new C-C bond, which can be applied in the synthesis of complex alkanes. libretexts.org Cross-coupling reactions, such as the Suzuki-Miyaura coupling, catalyzed by transition metals like palladium, have revolutionized C-C bond formation, allowing for the efficient connection of various organic fragments. numberanalytics.comlibretexts.org
| Reaction Type | Organometallic Reagent | Application in Steroid Synthesis |
| Nucleophilic Addition | Grignard Reagents (RMgX) | Addition to carbonyl groups to form alcohols and build the carbon skeleton. solubilityofthings.comdtu.dk |
| C-C Coupling | Gilman Reagents (R₂CuLi) | Coupling of alkyl groups to form new carbon-carbon bonds. libretexts.org |
| Cross-Coupling | Organoboron compounds (with Pd catalyst) | Suzuki-Miyaura coupling for the formation of C-C bonds between sp²-hybridized carbons. libretexts.org |
Oxidative and Reductive Transformations of Steroidal Precursors
Oxidative and reductive reactions are fundamental to the functional group interconversions required throughout the synthesis of drospirenone intermediates. walshmedicalmedia.com These transformations are used to introduce ketone and hydroxyl groups at specific positions on the steroid nucleus, which are then used as handles for further modifications.
Common oxidizing agents include chromium trioxide, while reducing agents like sodium borohydride (B1222165) are used to convert ketones to alcohols. A key transformation in some synthetic routes is the stereospecific reduction of a C7-tertiary alcohol, which can be achieved using a ZnI₂/Et₃SiH system. researchgate.net Microbial transformations offer an alternative and often highly selective method for introducing hydroxyl groups at various positions on the steroid scaffold. theses.frrsc.org For example, the fungus Cunninghamella elegans has been used to produce hydroxylated metabolites of drospirenone. nih.gov
The Oppenauer oxidation is another method employed to oxidize secondary alcohols to ketones, often accompanied by the migration of a double bond to form an α,β-unsaturated ketone system. mdpi.com
| Transformation | Reagent/Method | Purpose |
| Oxidation | Chromium trioxide, Dess–Martin periodinane | Conversion of hydroxyl groups to keto groups. mdpi.com |
| Reduction | Sodium borohydride, ZnI₂/Et₃SiH | Conversion of keto groups to hydroxyl groups; stereospecific reduction of tertiary alcohols. researchgate.net |
| Microbial Hydroxylation | Cunninghamella elegans | Regio- and stereoselective introduction of hydroxyl groups. nih.gov |
| Oppenauer Oxidation | Aluminum isopropoxide/acetone | Oxidation of secondary alcohols to ketones with concomitant double bond migration. mdpi.com |
Use of Metal-Free Oxidants
To mitigate the environmental and safety concerns associated with heavy metal oxidants like chromium, significant efforts have been directed towards developing metal-free oxidation protocols. Reagents such as Trichloroisocyanuric acid (TCCA), Dichloroisocyanuric acid (DCCA), and 2-Iodoxybenzoic acid (IBX) have emerged as powerful alternatives for crucial oxidative steps in the synthesis of drospirenone intermediates. google.comwipo.intresearchgate.net
A key transformation is the oxidation of the 3β-hydroxy group of advanced intermediates, such as 17α-(3-hydroxypropyl)-6β,7β,15β,16β-dimethylene-5β-androstane-3β,5,17β-triol, to the corresponding 3-keto derivative. google.com The use of TCCA for this purpose has been well-documented. google.com The reaction is typically performed in a solvent system like dichloromethane (B109758)/acetone in the presence of a base, such as pyridine (B92270). google.com Similarly, IBX has proven effective for this selective oxidation, often carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) at controlled temperatures to prevent the formation of undesired byproducts. google.com
These metal-free oxidants are integral to processes that combine oxidation with lactonization. A patented method describes the use of TCCA or DCCA for the oxidation and subsequent lactonization steps, starting from a protected hydroxyl intermediate. wipo.int This approach highlights the versatility of these reagents in achieving multiple transformations within a synthetic sequence. wipo.int For instance, the oxidation of a 1,5-diol intermediate using TCCA in the presence of a catalytic amount of TEMPO can yield the desired lactone directly. researchgate.net
| Oxidant | Substrate Type | Key Parameters | Outcome |
| Trichloroisocyanuric acid (TCCA) | 3β-hydroxyl steroid intermediate | 0.5-10 moles of TCCA per mole of substrate; Solvents: Dichloromethane/acetone, Ethyl acetate (B1210297); Base: Pyridine. google.com | Selective oxidation to 3-keto derivative. google.com |
| 2-Iodoxybenzoic acid (IBX) | 3β-hydroxyl steroid intermediate | 1-4 moles of IBX; Temp: 15-70°C; Solvents: DMF, THF. google.com | Selective oxidation to 3-keto derivative. google.com |
| Dichloroisocyanuric acid (DCCA) | Protected hydroxyl steroid intermediate | Used for oxidation and lactonization steps. wipo.int | Formation of drospirenone core structure. wipo.int |
Reductive Ring Cleavage and Epoxide Transformations
Epoxides are pivotal intermediates in steroid synthesis, allowing for the introduction of functional groups with high stereocontrol. In the context of drospirenone synthesis, epoxide transformations and subsequent reductive ring cleavage are key steps. beilstein-journals.org
One established route involves the epoxidation of an allylic alcohol intermediate, followed by reductive cleavage of the resulting epoxide. beilstein-journals.org For example, an intermediate can be epoxidized using reagents like meta-chloroperbenzoic acid (m-CPBA). The subsequent reductive ring cleavage of the epoxide, for instance with lithium aluminium hydride, can proceed with high regioselectivity to yield a diol. beilstein-journals.org This diol is crucial for directing subsequent reactions, such as stereoselective cyclopropanation. beilstein-journals.org
Another strategy involves the nucleophilic ring-opening of an epoxide. The reaction of an α-epoxide with a vinyl magnesium bromide provides an alcohol, which can then undergo further oxidative transformations to build the spirolactone side chain. nih.gov These epoxide-based strategies are fundamental for constructing the specific stereochemistry required for the biological activity of drospirenone.
Multi-Component Reactions and Cascade Sequences
Multi-component reactions (MCRs) and cascade sequences represent highly efficient strategies in modern synthesis, enabling the construction of complex molecules in a single pot by forming multiple bonds sequentially. unibo.itresearchgate.net While the direct application of MCRs to build the core steroidal structure of drospirenone is not widely reported, cascade reactions are instrumental in key stages of its synthesis. beilstein-journals.orggoogle.com
A notable example is the one-pot synthesis of the spirolactone ring. A general methodology for synthesizing steroidal 17-spirolactones utilizes the lithium acetylide of ethyl propiolate as a three-carbon synthon, which adds to the 17-keto group of a steroid precursor. nih.govresearchgate.net This can be part of a cascade process where subsequent hydrogenation and acid-mediated hydrolysis lead to the formation of the final spirolactone ring system in a highly efficient manner. beilstein-journals.orggoogle.com
Furthermore, tandem reaction sequences, such as oxidation/cyclopropanation, have been developed for the stereospecific synthesis of drospirenone. scribd.com These sequences minimize purification steps and reduce waste, aligning with the principles of process intensification. Protecting-group-free syntheses, which often rely on the chemoselectivity of cascade reactions, have also been conceptualized for drospirenone, highlighting the drive towards more elegant and efficient synthetic routes. researchgate.net
Chemoenzymatic Synthesis of Drospirenone Intermediates
The integration of biocatalysis into chemical synthesis, known as chemoenzymatic synthesis, offers unparalleled selectivity and milder reaction conditions. rsc.orgresearchgate.net In the synthesis of drospirenone intermediates, enzymes are particularly valuable for challenging transformations like regioselective and stereoselective hydroxylations. rsc.orgmdpi.com
For example, microbial hydroxylation can be used to introduce hydroxyl groups at specific positions on the steroid scaffold, a step that can be difficult to achieve with traditional chemical reagents. mdpi.com An early synthesis of drospirenone utilized a microbial hydroxylation step to produce a key diol intermediate. mdpi.com More recently, specific cytochrome P450 enzymes have been identified that can catalyze key hydroxylations. For instance, CYP68JX from Colletotrichum lini ST-1 can hydroxylate dehydroepiandrosterone (B1670201) (DHEA) to produce 3β,7α,15α-trihydroxy-5-androstene-17-one, a crucial intermediate for drospirenone synthesis. rsc.org
The use of Rieske oxygenase-like enzymes, such as 3-ketosteroid 9α-hydroxylase (KSH), in chemoenzymatic strategies further showcases the power of biocatalysis. researchgate.netresearchgate.net These enzymes can perform highly specific oxidations that are foundational for constructing complex steroid architectures. researchgate.netresearchgate.net
| Enzyme Class | Transformation | Substrate Example | Significance |
| Microbial Hydroxylases | Stereoselective hydroxylation | Androstadienone derivative mdpi.com | Creates key diol intermediate with high stereocontrol. mdpi.com |
| Cytochrome P450 (CYP68JX) | C7 and C15 hydroxylation | Dehydroepiandrosterone (DHEA) rsc.org | Generates a trihydroxy key intermediate for drospirenone. rsc.org |
| Rieske Oxygenases (KSH) | 9α-hydroxylation | Ketosteroids researchgate.netresearchgate.net | Enables specific C-H functionalization, key for steroid modification. researchgate.netresearchgate.net |
Functional Group Interconversions and Protective Group Strategies
The synthesis of a complex molecule like drospirenone necessitates a sophisticated approach to functional group interconversions and the use of protecting groups to ensure chemoselectivity.
Hydroxyl groups are often protected to prevent unwanted reactions during oxidation or other transformations at different sites of the molecule. Pivaloyl esters are commonly used to protect the 3β-hydroxyl group in drospirenone intermediates. mdpi.com This group is robust enough to withstand various reaction conditions but can be removed when needed. mdpi.com Another widely used protecting group, particularly for the primary hydroxyl of the C17 side chain, is the tert-butyldimethylsilyl (TBDMS) ether. google.com Its lability under acidic conditions or with fluoride (B91410) reagents allows for selective deprotection. google.com
Strategic functional group interconversions are also critical. For example, the conversion of a ketone to an epoxide, or an alkene to a diol via epoxidation and cleavage, are cornerstone transformations in many synthetic routes. beilstein-journals.org The final steps of the synthesis often involve the oxidation of a diol intermediate to form both the 3-keto-4-ene system and the spirolactone, a transformation that can sometimes be achieved in a single step using powerful oxidizing agents. google.com
Process Intensification and Green Chemistry Approaches in Intermediate Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to make manufacturing processes more sustainable. tapi.comacs.org This involves strategies for process intensification, such as running reactions in continuous flow or developing one-pot sequences to reduce solvent use and waste. tapi.com
The move away from hazardous reagents like chromium-based oxidants towards greener alternatives like TCCA and IBX is a significant step in this direction. google.com Furthermore, the development of catalytic processes, including chemoenzymatic methods, reduces the stoichiometric use of reagents and often allows for reactions in more environmentally benign solvents, including water. rsc.org
Solvent Selection and Minimization
Solvent use is a major contributor to the environmental impact of pharmaceutical manufacturing. rsc.orgutoronto.ca Therefore, careful solvent selection and minimization are key aspects of greening the synthesis of drospirenone intermediates.
Solvent selection guides, developed by pharmaceutical companies and academic consortia, provide a framework for choosing solvents based on safety, health, and environmental criteria. rsc.orgacsgcipr.orgresearchgate.net These guides rank common solvents, encouraging chemists to replace hazardous solvents like dichloromethane or chlorinated solvents with greener alternatives such as 2-methyltetrahydrofuran, ethanol, or ethyl acetate where possible. rsc.orgutoronto.ca
Catalyst Development for Sustainable Production
The production of drospirenone intermediates is increasingly guided by the principles of green and sustainable chemistry. researchgate.netacs.org A primary focus of this shift is the development and implementation of advanced catalysts that offer high efficiency and selectivity while minimizing environmental impact. transpublika.comsustainability-directory.com Traditional synthetic routes often relied on stoichiometric amounts of hazardous reagents, such as chromium(VI) oxide for oxidation steps, which generate significant toxic waste. epo.org Modern catalyst development seeks to replace these outdated methods with more benign and efficient catalytic systems. mdpi.com
Palladium-based catalysts have proven versatile in the synthesis of drospirenone and its spiro-lactone intermediates. For instance, a palladium-catalyzed cyclocarbonylation of steroidal alkynols has been developed to produce spiro β-lactones. beilstein-journals.org In one patented process, palladium(II) acetate, in conjunction with pyridine and molecular sieves under an oxygen atmosphere, is used to oxidize a key triol intermediate directly to drospirenone, showcasing a move towards catalytic oxidation using molecular oxygen as the ultimate oxidant. epo.org Another approach involves a palladium-catalyzed hydrogenation step to chemoselectively reduce a triple bond in an intermediate, which is crucial for forming the correct spirolactone structure. beilstein-journals.org
Ruthenium catalysts, particularly the Grubbs-Hoveyda second-generation catalyst, have enabled highly efficient cross-metathesis reactions for constructing the spirolactone moiety of drospirenone. researchgate.net This method allows for the direct introduction of the ester side chain without the need for protecting groups and avoids the use of heavy-metal oxidants, representing a valuable and greener synthetic alternative. researchgate.net Similarly, ring-closing enyne metathesis (RCEYM) using a Grubbs second-generation catalyst has been employed to synthesize spiro 2,5-dihydrofuran (B41785) derivatives from 17-ethynyl-17-hydroxysteroids, further demonstrating the utility of metathesis catalysts in steroid chemistry. beilstein-journals.org
In the pursuit of even cleaner oxidation methods, a system comprising a copper(I) compound and the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical has been developed. google.com This process uses gaseous oxygen as the oxidant to convert a 17α-(3-hydroxypropyl) triol intermediate into the desired dihydroxy carbolactone intermediate of drospirenone. google.com This method operates under mild conditions (20-80 °C) and exemplifies a sustainable catalytic process by replacing heavy-metal oxidants with a copper/TEMPO system and oxygen. google.com
Biocatalysis represents a frontier in the sustainable production of steroid intermediates. nih.govnumberanalytics.com Enzymes offer unparalleled selectivity under mild reaction conditions, reducing waste and energy consumption. ijpsjournal.com In the context of drospirenone, the enzyme CYP68JX from Colletotrichum lini has been identified to catalyze the hydroxylation of dehydroepiandrosterone (DHEA) to form 3β,7α,15α-trihydroxy-5-androstene-17-one, a key intermediate for drospirenone synthesis. rsc.org Furthermore, hydroxysteroid dehydrogenases (HSDHs) are used for the highly selective ketoreduction of steroid hormones, and efforts have been made to switch their cofactor dependency from NADPH to the more cost-effective NADH, enhancing the economic viability of the bioprocess. rsc.org
| Catalyst System | Reaction Type | Application in Drospirenone Intermediate Synthesis | Sustainable Advantage | Reference |
|---|---|---|---|---|
| Grubbs-Hoveyda (Gen II) | Cross-Metathesis | Introduction of the C17 ester side chain. | Avoids heavy-metal oxidants; no protecting groups required. | researchgate.net |
| Palladium(II) Acetate / Pyridine | Oxidation | Oxidation of a triol intermediate to the final lactone. | Catalytic process using molecular oxygen as the terminal oxidant. | epo.org |
| Copper(I) Chloride / TEMPO | Oxidation | Oxidation of a 17α-(3-hydroxypropyl) triol intermediate. | Replaces chromium reagents; uses oxygen as the oxidant under mild conditions. | google.com |
| CYP68JX (Enzyme) | Hydroxylation | Synthesis of 3β,7α,15α-trihydroxy-5-androstene-17-one from DHEA. | High selectivity under mild aqueous conditions; environmentally benign. | rsc.org |
| Palladium on Charcoal (Pd/C) | Hydrogenation | Chemoselective reduction of a triple bond to form the spirolactone precursor. | High selectivity and efficiency, avoiding less selective chemical reductants. | beilstein-journals.org |
Atom Economy and Reaction Efficiency Optimization
Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical process in converting the mass of reactants into the desired product. wikipedia.org The goal is to design synthetic methods that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. mlsu.ac.innumberanalytics.com In multi-step syntheses like that of drospirenone intermediates, optimizing atom economy is crucial for both environmental sustainability and economic viability. unina.it A process with a high chemical yield can still be inefficient if it generates significant byproducts, making atom economy a critical metric for evaluating the "greenness" of a synthesis. wikipedia.org
The optimization of reaction efficiency in drospirenone synthesis is achieved through several strategies. One key approach is the use of catalytic reactions, which enhance reaction rates and selectivity, allowing for transformations that would otherwise require stoichiometric reagents that end up as waste. numberanalytics.com For example, the palladium-catalyzed oxidation of a diol intermediate to drospirenone is more atom-economical than historical methods using chromium trioxide, where the chromium reagent is converted into a toxic waste byproduct. epo.org
| Synthetic Step/Method | Key Reactants/Catalyst | Efficiency/Atom Economy Feature | Reported Yield / Conditions | Reference |
|---|---|---|---|---|
| Cross-Metathesis for Spirolactone Formation | Vinyl steroid intermediate, methyl acrylate, Grubbs-Hoveyda Gen II catalyst | Catalytic process with low catalyst loading; avoids wasteful reagents. | 55% yield with 6 mol% catalyst loading. | researchgate.net |
| Oxidation of Triol Intermediate | 17α-(3-hydroxypropyl)-...triol, Pd(OAc)₂, O₂ | Catalytic oxidation where O₂ is the terminal oxidant, with water as the only byproduct. | Reaction proceeds over 64h at 80°C. | epo.org |
| Propiolate Addition for Spirocyclization | Steroidal ketone (e.g., from DHEA), Lithium acetylide of ethyl propiolate | Addition reaction which is inherently 100% atom economical. High yielding step. | Excellent yield reported for the addition step. | researchgate.net |
| Enzymatic Hydroxylation | DHEA, CYP68JX enzyme | Highly selective transformation under mild, aqueous conditions, minimizing byproducts. | Qualitatively described as a method to produce a key intermediate. | rsc.org |
Characterization and Structural Elucidation of Drospirenone Intermediates
Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For drospirenone (B1670955) intermediates, both ¹H-NMR and ¹³C-NMR are utilized to map out the carbon-hydrogen framework. researchgate.net
¹H-NMR: This provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in the characterization of degradation products of drospirenone, specific signals in the ¹H-NMR spectrum can confirm the presence of hydroxyl groups or changes in the steroid's core structure. ijper.org
¹³C-NMR: This technique identifies the different carbon atoms in the molecule, offering a complementary view to ¹H-NMR.
2D-NMR Techniques: Advanced 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, which is essential for unambiguously assigning the structure of complex intermediates. conicet.gov.ar For example, these techniques were instrumental in elucidating the structures of new drospirenone metabolites. conicet.gov.ar
The chemical shifts, coupling constants, and nuclear Overhauser effects (NOE) observed in the NMR spectra are compared with data from reference standards or predicted values to confirm the identity and stereochemistry of the intermediates.
Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of drospirenone intermediates and to gain insights into their structure through fragmentation patterns. jlu.edu.cn
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of an intermediate. conicet.gov.ar
Fragmentation Analysis: In tandem mass spectrometry (MS/MS), a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides valuable structural information. For example, in the analysis of drospirenone, monitoring the fragmentation on a triple quadrupole mass spectrometer is a key part of the process. researchgate.net
LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for separating complex mixtures of intermediates and analyzing them individually. japsonline.com This technique is particularly useful for identifying and quantifying trace-level impurities and degradation products. japsonline.comijpsr.com The method has been successfully used to monitor the degradation of drospirenone and identify its by-products. japsonline.comresearchgate.net
A study on the forced degradation of drospirenone utilized LC-MS to identify and characterize the resulting degradation products, demonstrating the technique's utility in stability studies. ijpsr.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. jlu.edu.cn When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. By analyzing the absorption of IR radiation, one can identify characteristic functional groups such as carbonyls (C=O), hydroxyls (-OH), and carbon-carbon double bonds (C=C), which are all present in various drospirenone intermediates. ijper.orgacs.org
For example, the presence of a lactone ring, a key feature of drospirenone, can be confirmed by a characteristic carbonyl stretching frequency in the IR spectrum. Studies have used FT-IR spectroscopy to confirm the structure of drospirenone and its degradation products by identifying key vibrational bands. ijper.orgijpsr.comnih.gov
Table 1: Key IR Absorption Frequencies for Drospirenone Intermediates
| Functional Group | Absorption Range (cm⁻¹) | Indication |
|---|---|---|
| Hydroxyl (-OH) | 3700-3000 | Presence of alcohol or water |
| Carbonyl (C=O) of ketone | ~1715 | Indicates the ketone group in the steroid backbone |
| Carbonyl (C=O) of lactone | ~1770 | Confirms the presence of the γ-lactone ring |
This table is for illustrative purposes; specific values can vary based on the molecular environment.
For intermediates that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) provides the most definitive three-dimensional structural information. acs.org This technique determines the precise arrangement of atoms in the crystal lattice, confirming the molecule's absolute stereochemistry. researchgate.net
Powder X-ray diffraction (PXRD) is also widely used to characterize the solid-state properties of crystalline intermediates, such as polymorphism. americanpharmaceuticalreview.com Different crystalline forms (polymorphs) can have different physical properties, which can impact the manufacturing process and the stability of the final drug product. X-ray powder diffraction data has been reported for drospirenone, confirming its orthorhombic crystal system and space group. researchgate.net
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for separating drospirenone intermediates from starting materials, by-products, and other impurities, thereby allowing for their quantification and ensuring the purity of the synthetic intermediates. ijper.orgacs.orgamericanpharmaceuticalreview.com
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the purity assessment of drospirenone and its intermediates. ijper.orgresearchgate.netamericanpharmaceuticalreview.comwaters.comiucr.org It offers high resolution, sensitivity, and reproducibility.
Purity Determination: HPLC methods are developed to separate the main intermediate from all potential impurities. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Impurity Profiling: HPLC is used to create an impurity profile, which is a list of all known and unknown impurities present in the intermediate. This is crucial for quality control and for meeting regulatory requirements. africanjournalofbiomedicalresearch.com
Method Validation: HPLC methods used for purity assessment must be rigorously validated according to ICH guidelines to ensure they are accurate, precise, specific, linear, and robust. africanjournalofbiomedicalresearch.com
Various HPLC methods have been developed for the analysis of drospirenone, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer. ijpsr.comjapsonline.com The detection is typically performed using a UV detector at a specific wavelength where drospirenone and its related compounds absorb light. africanjournalofbiomedicalresearch.com
Table 2: Typical HPLC Parameters for Drospirenone Intermediate Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Ammonium Acetate (B1210297) Buffer |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~270-280 nm |
These parameters are illustrative and can be optimized for specific separations.
Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, and heat, are often performed and analyzed by HPLC to identify potential degradation products that could form during storage. ijper.org This helps in developing stability-indicating HPLC methods that can separate the active ingredient from its degradation products. researchgate.net
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. In the synthesis of drospirenone, GC is instrumental in monitoring the progress of reactions, identifying volatile intermediates, and quantifying impurities. The technique is particularly useful when coupled with a mass spectrometer (GC-MS), which provides structural information about the separated components, aiding in their definitive identification. nih.govnih.gov
The application of GC in the analysis of drospirenone and its precursors often requires optimized conditions to achieve adequate separation and sensitivity. nih.gov Due to the low volatility of steroidal compounds, derivatization is sometimes employed, although direct analysis is also possible under specific chromatographic conditions. nih.gov
A study on the simultaneous quantification of ethinyl estradiol (B170435) and drospirenone developed a GC-MS method that avoided derivatization. nih.govnih.gov The analytes were extracted and directly injected into the GC-MS system. nih.govnih.gov Effective separation was achieved using a specific temperature program. nih.gov
Research Findings:
A notable GC-MS method for the simultaneous quantification of 17α-ethinyl estradiol (EE) and drospirenone (DP) in contraceptive formulations has been developed. nih.govnih.gov This method utilizes ultrasound-assisted extraction followed by direct injection into the GC-MS system without the need for derivatization. nih.govnih.gov The chromatographic separation was achieved with a total run time of 7.4 minutes. nih.gov
Table 1: GC-MS Conditions for Drospirenone Analysis
| Parameter | Value |
|---|---|
| Column | Not specified |
| Carrier Gas | Helium |
| Flow Rate | 2.0 mL/min (constant flow) |
| Injector Temperature | Not specified, but initial studies used 275 °C |
| Oven Temperature Program | Initial 250 °C, ramp at 45 °C/min to 325 °C, hold for 5.7 min |
| Detector | Mass Spectrometer (MS) with Electron Ionization (EI) at 70 eV |
| Internal Standard | Cholesterol |
| Retention Time (Drospirenone) | 6.15 min |
Data sourced from a study on the quantification of ethinyl estradiol and drospirenone. nih.gov
This method demonstrates good linearity, trueness, and precision, making it suitable for the analysis of drospirenone in pharmaceutical formulations. nih.govnih.gov The instrumental limits of detection and quantification for drospirenone were found to be 6.6 µg/mL and 22 µg/mL, respectively. nih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative analysis of drospirenone and its intermediates. analis.com.myglobalresearchonline.net It is an essential tool for monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing the purity of a substance. globalresearchonline.neteag.com In the synthesis of drospirenone, TLC is frequently employed to track the conversion of starting materials to products and to detect the presence of impurities. google.compatsnap.comgoogle.com
The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). globalresearchonline.net The choice of the mobile phase is critical for achieving optimal separation of the components. eag.com For steroidal compounds like drospirenone intermediates, various solvent systems can be used, and the selection depends on the polarity of the specific compounds being analyzed. analis.com.my
After development, the separated spots on the TLC plate need to be visualized. While some compounds are colored, most drospirenone intermediates are not and require a visualization method. globalresearchonline.net A common non-destructive method is viewing the plate under UV light (254 nm), where UV-active compounds appear as dark spots on a fluorescent background. researchgate.netlibretexts.org For compounds that are not UV-active, or for enhanced visualization, various chemical staining reagents are used. researchgate.netepfl.ch
Research Findings:
Several patents and research articles describe the use of TLC for monitoring reactions in the synthesis of drospirenone. For instance, the progress of the oxidation of a diol intermediate to drospirenone can be monitored by TLC. epo.org Similarly, the formation of impurities during synthesis can be tracked. patsnap.com
Different solvent systems have been reported for the TLC analysis of drospirenone and its intermediates. A common mobile phase is a mixture of hexane (B92381) and ethyl acetate. google.com The ratio of these solvents is adjusted to achieve the desired separation. For example, a 1:1 or 2:1 mixture of hexane:ethyl acetate has been used. google.com
For visualization, a variety of spray reagents are available for steroids. These reagents react with the compounds on the plate to produce colored spots. epfl.ch Examples include:
Phosphomolybdic acid: A general reagent for steroids, producing colored spots upon heating. researchgate.net
Anisaldehyde-sulfuric acid: This reagent gives a range of colors (violet, blue, red, grey, or green) with steroids, phenols, and other compounds upon heating. epfl.ch
Sulfuric acid/methanol (B129727) mixture: This mixture is sprayed on the plate, which is then heated to produce colored spots visible in both daylight and UV light. analis.com.my
Table 2: TLC Systems and Visualization for Drospirenone Intermediates
| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Application | Reference |
|---|---|---|---|---|
| Silica Gel | Hexane:Ethyl Acetate (1:1) | Not specified | Monitoring reaction completion | google.com |
| Silica Gel | Hexane:Ethyl Acetate (1:2) | Not specified | Checking for impurities | google.com |
| Silica Gel G | Not specified | Not specified | Monitoring reaction completion | patsnap.com |
| Silica Gel | Not specified | p-Toluenesulfonic acid in chloroform | Detection of steroids | epfl.ch |
| Silica Gel | Not specified | Anisaldehyde-sulfuric acid | Detection of steroids | epfl.ch |
| Silica Gel | Acetonitrile-water | Sulfuric acid and methanol spray, heating | Separation of steroid hormones | analis.com.my |
This table summarizes typical conditions found in the literature for the TLC analysis of steroidal compounds, including those relevant to drospirenone synthesis.
The choice of the TLC system is crucial for resolving closely related impurities from the main product. In some cases, achieving good separation between drospirenone and certain impurities, such as a 6-Methyl Drospirenone impurity, can be challenging even with various solvent systems and silica gel mesh sizes. researchgate.net
Impurity Profiling and Control of Drospirenone Intermediates
Identification of Related Substances and Potential Impurities
The control of impurities in the synthesis of drospirenone (B1670955) is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities can originate from various sources, including the manufacturing process itself, degradation of intermediates or the final product, and the formation of stereoisomers. veeprho.com A thorough understanding and profiling of these impurities are essential for the development of robust manufacturing processes and analytical control strategies.
Process-related impurities are substances that are formed or introduced during the synthesis of drospirenone intermediates. veeprho.com These can include unreacted starting materials, intermediates that have not been fully converted in a subsequent step, by-products from side reactions, and residual reagents or solvents.
The synthesis of drospirenone is a multi-step process, often starting from a 17-keto steroid derivative. google.com Throughout this complex pathway, various by-products can be generated. For example, specific impurities that have been identified include 7-hydroxymethyl drospirenone and drospirenone related compound A. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com The 17-keto derivative itself can be considered a potential impurity if the reaction at the 17-position is incomplete. google.compharmaffiliates.com Other known process-related impurities that are monitored include substances designated as Drospirenone Impurity A (6,7-Demethylene Drospirenone), Impurity C (17-keto derivative), Impurity F (15β-Methyl Drospirenone), and Impurity G (7-Chloromethyl Drospirenone). pharmaffiliates.com Careful control of reaction conditions, such as temperature, pressure, and stoichiometry, is necessary to minimize the formation of these impurities.
Table 1: Examples of Process-Related Impurities in Drospirenone Synthesis
| Impurity Name/Designation | Chemical Name/Description | Reference |
| Drospirenone - Impurity A | 6,7-Demethylene Drospirenone | pharmaffiliates.com |
| Drospirenone - Impurity B | 7β-hydroxymethyl derivative | pharmaffiliates.comsynzeal.com |
| Drospirenone - Impurity C | 17-keto derivative | pharmaffiliates.compharmaffiliates.com |
| Drospirenone - Impurity F | 15β-Methyl Drospirenone | pharmaffiliates.com |
| Drospirenone - Impurity G | 7-Chloromethyl Drospirenone | pharmaffiliates.compharmaffiliates.com |
| 17-epi-Drospirenone | Stereoisomer at C17 | google.compharmaffiliates.com |
Intermediates in the drospirenone synthesis pathway can degrade under certain conditions, leading to the formation of impurities. veeprho.com Forced degradation studies are often conducted to identify potential degradation products that could arise during manufacturing or storage. ijper.org These studies involve subjecting the intermediates to stress conditions such as heat, light, and exposure to acidic, alkaline, and oxidative environments. ijper.orgijper.org
Oxidative degradation can be a significant pathway for the formation of impurities in drospirenone intermediates. iipseries.org Autoxidation, which involves elemental oxygen, can be initiated by factors like trace metal ions or other impurities. researchgate.net Studies have shown that drospirenone is susceptible to degradation under oxidative stress, such as exposure to hydrogen peroxide (H₂O₂). ijper.orgijpsr.com In one study, subjecting drospirenone to 1% H₂O₂ resulted in 19% degradation after one hour. ijpsr.com The characterization of the resulting products using techniques like FT-IR, NMR, and LC-MS revealed the formation of a biphenyl (B1667301) moiety as a significant oxidative degradation product. ijpsr.com The combination of ethinylestradiol and drospirenone has been observed to heighten lipid peroxidation, which is correlated with high levels of copper, indicating a sensitivity to oxidative environments. nih.gov
Hydrolytic degradation, occurring in the presence of water and catalyzed by acids or bases, is another critical degradation pathway for drospirenone intermediates, particularly those containing the characteristic spirolactone ring. iipseries.orgnih.gov The lactone ring is susceptible to hydrolysis, which results in the opening of the ring. rsc.orgumn.edu
Forced degradation studies have demonstrated that drospirenone degrades significantly under both acidic and alkaline conditions. ijper.org Alkaline hydrolysis is particularly noteworthy as it leads to the opening of the γ-lactone ring. ijper.org Spectroscopic analysis (IR, NMR, MS) of the product formed under alkaline stress identified its structure as 17α-(3-hydroxy propyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β-triol, which confirms the hydrolytic opening of the lactone ring. ijper.orgijper.org An impurity known as 3β,5β-Dihydroxy Drospirenone Ring-opened Alcohol Impurity has also been identified, resulting from this hydrolytic pathway. pharmaffiliates.comsynzeal.com
The complex, multi-chiral structure of drospirenone means that the control of stereochemistry during its synthesis is paramount. Stereoisomeric impurities are compounds with the same molecular formula and connectivity but a different spatial arrangement of atoms. The formation of such impurities can be a significant challenge.
A particularly problematic stereoisomeric impurity is the inverted 17-spirolactone isomer, also known as 17-epi-Drospirenone. pharmaffiliates.com It has been documented that intermediates containing the 15,16-methylene-17-spirolactone structure are prone to rearrangement under even mild acidic conditions, leading to the formation of this undesired epimer. google.com This isomer possesses very similar physicochemical properties to drospirenone, making its removal by standard purification techniques like fractional recrystallization difficult and economically undesirable. google.com Therefore, synthetic routes that avoid acidic treatment of the final spirolactone-containing intermediates are advantageous to prevent the generation of this impurity. google.com The development of stereospecific synthesis methods is a key area of research to control the formation of such isomers. researchgate.net
Degradation Products of Intermediates
Development and Validation of Analytical Methods for Impurity Quantification
To control the impurities in drospirenone intermediates and the final API, it is essential to develop and validate sensitive, specific, and robust analytical methods for their detection and quantification. africanjournalofbiomedicalresearch.comnih.gov These methods are crucial for routine quality control, stability studies, and ensuring compliance with regulatory standards set by bodies like the International Conference on Harmonisation (ICH). researchgate.netgreenpharmacy.info
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely employed technique for analyzing drospirenone and its related substances. veeprho.comresearchgate.net Several stability-indicating RP-HPLC methods have been developed and validated. nih.gov These methods are designed to separate the main compound from all potential impurities, including process-related substances and degradation products. researchgate.net
A typical validated RP-HPLC method involves:
Column: An Agilent Zorbax SB C18 column (4.6 mm × 250 mm, 5 µm) is one example of a stationary phase used for separation. nih.govresearchgate.net
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water or an aqueous buffer is common. For instance, one method uses a gradient of 100% Acetonitrile (Mobile Phase A) and an Acetonitrile:Water mixture (1:3 v/v) (Mobile Phase B). nih.govresearchgate.net Another employs an isocratic system of Acetonitrile:water (60:40% v/v). africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com
Detection: UV detection is typically used, with wavelengths selected based on the absorbance maxima of the compounds of interest, such as 215 nm or 271 nm. africanjournalofbiomedicalresearch.comnih.govresearchgate.net
Flow Rate and Temperature: A flow rate of around 1.0 or 1.3 mL/min and a controlled column temperature (e.g., 40°C) are often utilized. africanjournalofbiomedicalresearch.comnih.govresearchgate.net
Method validation is performed according to ICH Q2(R1) guidelines and includes the assessment of parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. greenpharmacy.infoijpsjournal.com For example, a validated method demonstrated linearity for drospirenone-related impurities over a range of 1.5 to 90 µg/mL. nih.gov Accuracy is confirmed through recovery studies, with recoveries typically expected to be within 98-102%. ijpsjournal.com Precision is evaluated by calculating the relative standard deviation (%RSD) of replicate measurements, which should be below 2%. ijper.org
High-Performance Thin-Layer Chromatography (HPTLC) has also been developed as a practical and less expensive alternative for the quantitative detection of drospirenone in the presence of its degradation products. ijper.orgijper.org One such method used a mobile phase of toluene: methanol (B129727): diethylamine (B46881) (7:3:0.1) with densitometric evaluation at 280 nm. ijper.org
Table 2: Summary of Validated Analytical Methods for Drospirenone Impurity Analysis
| Method | Column/Stationary Phase | Mobile Phase | Detection | Key Validation Parameters | Reference |
| RP-HPLC | Agilent Zorbax SB C18 (4.6 mm × 250 mm, 5 µm) | Gradient: A) Acetonitrile B) Acetonitrile:Water (1:3 v/v) | UV at 215 nm | Linearity (1.5-90 µg/mL for DRSP impurities), Accuracy, Precision | nih.govresearchgate.net |
| RP-HPLC | BDS Hypersil C18 | Isocratic: Acetonitrile:Water (60:40% v/v) | UV at 271 nm | Linearity (10-60 µg/mL), Correlation coefficient (0.999) | africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.comresearchgate.net |
| HPTLC | Silica (B1680970) C60F254 precoated TLC plates | Toluene: Methanol: Diethylamine (7:3:0.1) | Densitometry at 280 nm | LOD (5.38 ng/band), LOQ (16.32 ng/band), Precision (%RSD < 2%) | ijper.orgijper.org |
| UV-Vis Spectroscopy | N/A | Ethanol | UV at 274 nm | Linearity (3–15 µg/mL), LOD (0.363 µg/mL), LOQ (1.04 µg/mL) | ijpsjournal.com |
Establishing Specification Limits and Control Strategies for Impurities
Establishing scientifically justified specification limits for impurities is a fundamental requirement for ensuring the quality of a drug substance. A specification is a list of tests, references to analytical procedures, and appropriate acceptance criteria to which a drug substance must conform.
The basis for setting these limits is primarily derived from the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), which pertains to impurities in new drug substances. ich.orgich.org The guideline establishes thresholds for impurities at which they must be reported, identified, and qualified. These thresholds are based on the maximum daily dose (MDD) of the drug.
Table 4: ICH Q3A/Q3B Thresholds for Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI*, whichever is lower | 0.15% or 1.0 mg TDI*, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
\TDI = Total Daily Intake* scribd.com
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
Identification Threshold: The level above which the structure of an impurity must be determined.
Qualification Threshold: The level above which an impurity's biological safety must be established.
A control strategy is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. pharmaknowledgeforum.com For drospirenone intermediates, this strategy encompasses several elements:
Raw Material Control: Ensuring the quality of starting materials and reagents to minimize the introduction of impurities from the outset.
In-Process Controls (IPCs): Monitoring the chemical process at critical steps to ensure that impurity formation is controlled and that impurities are effectively removed by purification steps like crystallization or chromatography. pharmaknowledgeforum.com
Final Specification: Testing the final drospirenone drug substance against the established acceptance criteria for known, unknown, and total impurities.
This comprehensive strategy, which is based on a deep understanding of the manufacturing process and potential degradation pathways, ensures that the level of impurities in each batch is consistently below the qualified safety limits. registech.comich.org
Risk Assessment of Impurities
A risk assessment is a systematic process of organizing information to support a risk decision. In the context of pharmaceutical impurities, risk assessment is a critical component of quality management, guided by ICH Q9 (Quality Risk Management). ich.org The assessment aims to evaluate the potential impact of an impurity on the safety of the drug product.
The risk assessment process for drospirenone impurities involves three main steps:
Risk Identification: This involves identifying all known and potential impurities that may arise from the manufacturing process or during storage. This is achieved through a thorough understanding of the synthetic route, potential side reactions, and forced degradation studies. ich.org
Risk Analysis: This step evaluates the presence of each impurity by comparing its observed or predicted level against its Permitted Daily Exposure (PDE). The PDE is a substance-specific dose that is unlikely to cause an adverse effect if an individual is exposed at or below this dose every day for a lifetime. For impurities without established PDEs, the qualification threshold from ICH Q3A/Q3B often serves as the initial limit.
Risk Evaluation and Control: The results of the risk analysis are used to decide on the appropriate level of control. If an impurity is present at a level that poses an unacceptable risk (i.e., above its qualification threshold or PDE), further action is required. This could involve modifying the manufacturing process to reduce the impurity's level or conducting toxicological studies to qualify the impurity at its observed concentration. ich.org
Process Optimization and Scale Up of Drospirenone Intermediate Synthesis
Reaction Condition Optimization for Yield and Purity Enhancement
The yield and purity of drospirenone (B1670955) intermediates are profoundly influenced by the conditions under which the chemical reactions are conducted. Optimization of these parameters is a critical step in developing a viable industrial process.
Precise control over temperature is paramount in the synthesis of drospirenone intermediates to maximize product formation and minimize the generation of impurities. For instance, in oxidation steps using reagents like 2-iodoxybenzoic acid (IBX), the reaction is typically performed at a temperature between 15°C and 70°C. google.com Exceeding this range, particularly going above 70°C, can lead to the formation of undesirable C1–C2 unsaturated byproducts. google.com
Similarly, the acid-mediated dehydration step, which forms the C4-C5 double bond to yield the final drospirenone structure, requires careful temperature management. This reaction is preferably carried out at a cooler temperature, between 0°C and 25°C, using reagents like p-toluenesulfonic acid (pTSA) in ethyl acetate (B1210297) to prevent unwanted side reactions such as the opening of the lactone ring. google.com Other reactions, such as those involving TCCA as an oxidant, are conducted between 15°C and 50°C. google.com Hydrogenation reactions may be run at temperatures from room temperature up to about 40°C. google.com While specific pressure conditions are less frequently detailed, many steps are run at normal pressure, with hydrogenation being a notable exception where elevated pressure may be applied. google.com
The molar ratios of reactants and the concentration of solutions are key levers in controlling reaction outcomes. The stoichiometry must be carefully optimized to ensure complete conversion of the starting material while avoiding excess reagent that could lead to side reactions or complicate purification. For example, in the oxidation of the 3β-hydroxy group with IBX, an optimal conversion is achieved using specific molar ratios of the oxidizing agent to the substrate. Similarly, the use of p-toluenesulfonic acid for dehydration is effective within a narrow stoichiometric range to ensure the desired transformation without compromising the integrity of the molecule. The efficient use of raw materials through stoichiometric optimization is a cornerstone of cost-effective pharmaceutical production. solubilityofthings.com
The following table summarizes optimized stoichiometric conditions for key reactions in drospirenone intermediate synthesis based on research findings.
| Reaction Step | Reagent | Moles of Reagent per Mole of Substrate | Preferred Condition | Source |
| Oxidation | 2-Iodoxybenzoic Acid (IBX) | 1 to 4 | 1.6 | google.com |
| Oxidation | Trichloroisocyanuric Acid (TCCA) | 0.3 to 3 | 1.0 | google.com |
| Dehydration | p-Toluenesulfonic Acid (pTSA) | 0.5 to 1.1 | Not Specified |
This table is generated based on data from the cited sources.
Determining the optimal reaction time is crucial for maximizing throughput and preventing the formation of degradation products that can result from extended reaction periods. Real-time monitoring of the reaction's progress is essential. Common analytical techniques employed for this purpose include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. google.com These methods allow chemists to track the disappearance of starting materials and the formation of the desired intermediate, signaling the ideal point to quench the reaction. google.com For instance, a reduction reaction in one process is monitored until the starting compound disappears, which typically takes 2 to 3 hours. google.com In more advanced settings, in-situ monitoring tools like FTIR and LC-MS can be used to identify transient intermediates and build a more complete kinetic profile of the reaction.
Isolation and Purification Techniques for Intermediates
Once the synthesis reaction is complete, the target intermediate must be isolated from the reaction mixture and purified to meet the stringent quality standards required for active pharmaceutical ingredients (APIs). A variety of techniques are employed to achieve the necessary purity.
Crystallization is a primary method for purification, often from organic solvents such as ketones (e.g., acetone) or ethers (e.g., tert-butylmethyl ether). google.com This technique can yield drospirenone with a purity exceeding 99%. google.com The process often involves a series of work-up steps prior to crystallization, including:
Filtration: To remove solid byproducts or catalysts. google.com
Washing: The organic phase containing the product is often washed with water, brine, or basic solutions like saturated sodium bicarbonate to remove acidic or water-soluble impurities. google.com
Extraction: To transfer the product between immiscible solvent layers. google.com
Concentration: Solvents are removed under reduced pressure to yield a crude residue. google.com
Chromatography: For challenging separations, column chromatography may be used, though it is less ideal for large-scale manufacturing due to cost and solvent usage.
Crystallization Studies and Polymorphism Control of Intermediates
The solid-state properties of a pharmaceutical intermediate are critical, as they can influence stability, solubility, and processability in subsequent manufacturing steps. Intermediates, like the final API, can exist in different crystalline forms known as polymorphs or as solvatomorphs (which include solvent molecules in the crystal lattice). researchgate.netacs.orgresearchgate.net These different forms can have distinct physicochemical properties. ub.edu
Studies on drospirenone have identified multiple solid-state forms, including a crystalline form (A), an amorphous form (B), and a solvatomorph containing dimethyl sulfoxide (B87167) (DMSO) (form C). researchgate.netacs.org The amorphous phase was found to be significantly more soluble than the crystalline phase. researchgate.net
Therefore, controlling polymorphism during the crystallization of intermediates is essential. This involves:
Screening: Experimenting with various solvents, temperatures, and crystallization rates to identify and selectively produce the desired crystal form. universityofgalway.ie
Characterization: Using analytical techniques to identify and characterize the different forms. Key methods include:
Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions. acs.orgub.edu
Powder X-ray Diffraction (PXRD): To identify the unique crystal lattice structure of each polymorph. acs.org
Thermogravimetric Analysis (TGA): Often coupled with Mass Spectrometry (TG-MS), this technique is used to study solvatomorphs by detecting weight loss upon heating as the solvent is released. acs.org
Controlling the crystalline form of an intermediate ensures batch-to-batch consistency and predictable performance in the final stages of API synthesis. ub.edu
Pilot Plant Studies and Commercial Scale Manufacturing Considerations
Translating a laboratory synthesis to a pilot plant and ultimately to commercial-scale manufacturing presents significant challenges. The primary goal is to ensure the process is robust, scalable, safe, and economically viable.
Key considerations include:
Process Robustness: The process must be able to tolerate minor variations in parameters without significant impact on yield or purity. Design of Experiments (DoE) is a valuable tool for identifying critical process parameters and establishing acceptable operating ranges. researchgate.net
Scalability of Reagents and Reactions: Reagents that are effective in the lab may be unsuitable for large-scale production due to cost, hazard profile, or waste disposal issues. For example, processes are being developed to avoid heavy-metal oxidants like chromium in favor of more environmentally friendly alternatives. Industrial-scale syntheses have been successfully performed in large reactors (e.g., 500 L), demonstrating high yields (88%) under optimized conditions.
Technology Transfer: A comprehensive technical package is necessary when scaling up, detailing the process and analytical methods to ensure consistency. manusaktteva.com
Advanced Manufacturing Technologies: Continuous flow chemistry is emerging as a powerful technology for process intensification. researchgate.net By using superheated conditions in continuous reactors, reaction rates can be significantly enhanced, leading to high productivity. researchgate.net Pilot production of a key intermediate for a related steroid, estetrol, achieved a space-time yield of 1.13 kg L⁻¹ h⁻¹, showcasing the potential of this technology for efficient, large-scale manufacturing. rsc.org
The journey from a chemical concept to a commercial pharmaceutical product is a complex process where the optimization and scale-up of intermediate synthesis play a pivotal role in ensuring the final product's quality, safety, and affordability.
Patent Landscape and Intellectual Property in Drospirenone Intermediate Synthesis
Analysis of Key Patents Related to Drospirenone (B1670955) Intermediate Manufacturing
The patent landscape for drospirenone intermediates is characterized by a history of foundational patents and subsequent process improvements. A pivotal early patent, U.S. Patent No. 4,129,564 , first disclosed the synthesis of drospirenone. epo.org This and subsequent patents, such as U.S. Patent Nos. 4,435,327 and 6,121,465 , outlined processes that often involved the purification of intermediates at each step, sometimes using column chromatography. epo.org
A significant development in the synthesis involved the use of a 17-keto derivative as a key intermediate. google.comnewdrugapprovals.org Many patented routes focus on introducing the necessary side chain at the C17 position of this intermediate. google.com
Later innovations aimed to overcome the limitations of earlier methods, such as the use of toxic reagents and complex purification procedures. For instance, European Patent EP 0918791 , held by Bayer, described a more straightforward synthesis that avoided toxic chromium salts by using ruthenium salts as a catalyst for an oxidation step, leading to the intermediate ZK90965 (IDROX). jacobacci.compatentlitigation.ch This patent also claimed the stable intermediate IDROX itself. jacobacci.com
Other patents have focused on specific reaction steps and the development of novel intermediates. A Chinese patent, CN109824751B , discloses a method for preparing a key drospirenone intermediate, 3β, 7α-dihydroxy-15β, 16β-methylene-5-ene-17-ketone, through a one-step reaction, simplifying the introduction of the β-configuration three-membered carbocyclic ring at the 15 and 16 positions. google.com This method is highlighted for its use of less hazardous reagents and simpler post-processing. google.com
The following table provides a summary of some key patents related to drospirenone intermediate manufacturing:
| Patent Number | Assignee/Owner | Key Innovation/Focus |
| U.S. 4,129,564 | Schering AG | Initial disclosure of drospirenone synthesis. epo.org |
| EP 0918791 | Bayer Pharma AG | Use of ruthenium salts as a catalyst to avoid toxic chromium salts, and protection of the intermediate IDROX. jacobacci.compatentlitigation.ch |
| CN109824751B | Not Specified | One-step synthesis of a key intermediate with a β-configuration three-membered carbocyclic ring, simplifying the process. google.com |
| U.S. 8,334,375 | Not Specified | Methods for the preparation of drospirenone focusing on the transformation of a 17-keto derivative intermediate. google.comnewdrugapprovals.org |
| WO/2006/061309 | Ind. Chimica SRL | A process for the preparation of drospirenone. google.comunifiedpatents.com |
| WO/1998/006738 | Bayer Pharma AG | Process for producing drospirenone and its intermediates. unifiedpatents.com |
Strategies for Patent Circumvention and Novel Process Development
The extensive patenting of drospirenone synthesis has driven the development of strategies to circumvent existing intellectual property and create novel, non-infringing manufacturing processes. These strategies are crucial for generic manufacturers seeking to enter the market.
One common approach is to develop alternative synthetic routes that avoid patented intermediates or reagents. For example, in response to Bayer's patent on using ruthenium salts, Industriale Chimica developed a process using a different catalyst (TEMPO) which still resulted in the formation of the claimed intermediate IDROX. jacobacci.com While this led to a legal battle, it exemplifies the strategy of modifying a specific reaction step to design around a patent. jacobacci.com
Another strategy involves creating entirely new intermediates. By altering the sequence of reactions or introducing different functional groups early in the synthesis, companies can generate novel intermediates that are not covered by existing patents. This can, however, be a scientifically challenging and resource-intensive endeavor.
The use of enzymatic modifications is an emerging area for novel process development. rsc.org For instance, the use of specific enzymes like CYP68JX to hydroxylate steroid scaffolds can create key intermediates for drospirenone synthesis, potentially offering a greener and more selective alternative to traditional chemical methods. rsc.org
Key strategies for patent circumvention include:
Alternative Reagents and Catalysts: Replacing a patented reagent or catalyst with a different one that achieves the same transformation. jacobacci.com
Novel Intermediates: Designing a synthetic route that proceeds through intermediates not described in existing patents.
Process Parameter Modification: Altering reaction conditions such as temperature, pressure, or solvents, although this is often a weaker circumvention strategy.
Enzymatic and Biocatalytic Methods: Employing enzymes to perform key transformations, offering potential for novelty and improved sustainability. rsc.org
Freedom-to-Operate (FTO) Analysis for New Synthetic Routes
A Freedom-to-Operate (FTO) analysis is an essential due diligence step for any company planning to manufacture or commercialize a product, especially in the pharmaceutical industry where the patent landscape is dense. drugpatentwatch.comficpi.orgsagaciousresearch.com An FTO analysis aims to determine whether a proposed commercial product or process infringes on the valid intellectual property rights of others. wipo.int
For a new synthetic route to a drospirenone intermediate, a thorough FTO analysis involves several key steps:
Defining the Scope: The analysis must clearly define the specific chemical steps, reagents, catalysts, and intermediates of the new synthetic route. drugpatentwatch.com It should also specify the geographic markets where the product will be manufactured and sold, as patent protection is territorial. wipo.int
Patent Searching: A comprehensive search of patent databases is conducted to identify any granted patents or pending patent applications with claims that could potentially cover any aspect of the new process. drugpatentwatch.comwipo.int This includes patents on starting materials, intermediates, final products, and manufacturing methods.
Legal Analysis of Claims: A patent attorney or specialized legal expert analyzes the claims of the identified patents to assess the risk of infringement. drugpatentwatch.com This involves interpreting the scope of the claims and comparing them to the new synthetic route.
Risk Assessment and Mitigation: Based on the analysis, a risk assessment is performed. If a blocking patent is identified, the company can explore several options:
Licensing: Obtaining a license from the patent holder to use the technology. wipo.int
Patent Invalidation: Challenging the validity of the blocking patent in court or through administrative proceedings. ficpi.org
Designing Around: Modifying the synthetic route to avoid infringing the patent claims. profwurzer.com
Waiting for Patent Expiration: Delaying market entry until the relevant patents expire. drugpatentwatch.com
An FTO analysis is not a one-time event but an ongoing process, as new patents are constantly being granted. ficpi.org
Impact of Patent Expirations on Generic Manufacturing
The expiration of key patents for drospirenone and its intermediates has a profound impact on the pharmaceutical market, primarily by opening the door for generic competition. cofece.mx When a patent on a drug or its manufacturing process expires, other companies can legally produce and sell generic versions, leading to increased affordability and patient access. cofece.mxigbamedicines.org
However, the entry of generics is not always straightforward. Originator companies may employ strategies to extend their market exclusivity, a practice sometimes referred to as "evergreening." drugpatentwatch.comigbamedicines.org This can involve obtaining patents on new formulations, delivery methods, or even specific intermediates or polymorphs of the active ingredient. logicapt.com
The expiration of a primary patent on a drospirenone intermediate does not necessarily clear the path for generic manufacturing if other, secondary patents covering different aspects of the synthesis remain in force. drugpatentwatch.com Generic manufacturers must navigate this complex web of patents, often through litigation or by developing alternative, non-infringing processes. msfaccess.org
The expiration of drospirenone-related patents has led to legal challenges and market competition. msfaccess.org For example, after the initial patent on a drospirenone-containing medicine expired in South Africa, the originator company, Bayer, initiated a legal challenge to prevent a generic version from entering the market. msfaccess.org
The timeline for generic entry is also influenced by regulatory exclusivities granted by bodies like the FDA, which can provide additional periods of market protection beyond patent expiration. patentpc.comgreyb.com
Future Directions and Emerging Research in Drospirenone Intermediates
Exploration of Unconventional Synthetic Methodologies
The quest for more efficient and selective methods for constructing drospirenone's unique spiro-lactone and polycyclic framework has led researchers to explore beyond traditional organic reactions. These unconventional approaches aim to shorten synthetic sequences, improve yields, and avoid the use of harsh or toxic reagents.
One notable advancement is the application of olefin cross-metathesis for building the spirolactone moiety. A novel synthetic route utilizes a Grubbs-Hoveyda second-generation catalyst to introduce the ester side chain at the C17 position. researchgate.netthieme-connect.com This method is advantageous as it does not require protective groups and, critically, avoids the use of harmful heavy-metal-based oxidants, offering a valuable alternative to existing protocols. researchgate.netthieme-connect.com
Visible-light-mediated photoredox catalysis is also emerging as a powerful tool for the synthesis and modification of complex molecules, including drospirenone (B1670955) intermediates. alliedacademies.org This platform enables the divergent assembly of poly-functionalized bioactive molecules under mild conditions. alliedacademies.org Additionally, new methods for key structural modifications are being developed, such as a one-step reaction for 15β, 16β-cyclopropanation using trimethyl sulfoxide (B87167) iodide under basic conditions. google.com This particular invention simplifies the reaction conditions, avoids irritating reagents, and improves the yield of the key intermediate 3β, 7α-dihydroxy-15β, 16β-methylene-5-ene-17-ketone to over 75%, making it suitable for industrial-scale production. google.com
| Methodology | Key Reagent/Catalyst | Intermediate/Target Moiety | Key Advantages |
| Cross-Metathesis | Grubbs-Hoveyda 2nd Gen. Catalyst | C17 Spirolactone | No protecting groups; avoids heavy-metal oxidants. researchgate.netthieme-connect.com |
| Cyclopropanation | Trimethyl sulfoxide iodide | 15β, 16β-methylene group | Simplified, one-step process; high yield (>75%); eco-friendly. google.com |
| Photoredox Catalysis | Visible Light / Photocatalyst | General modification | Mild reaction conditions; late-stage functionalization. alliedacademies.org |
Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis
Ensuring the purity of drospirenone and its intermediates is critical, necessitating the detection and quantification of impurities at trace levels. Modern analytical chemistry offers a suite of powerful techniques capable of achieving the required sensitivity and selectivity.
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been established as a highly selective and robust method for the analysis of drospirenone. waters.comchromatographyonline.com This technique is particularly valuable for bioanalytical studies and can be adapted for the stringent quality control of intermediates. The combination of mixed-mode solid-phase extraction (SPE) with UPLC-MS/MS effectively eliminates matrix effects, allowing for the reliable quantification of drospirenone at levels as low as 0.5 ng/mL in complex matrices like human plasma. waters.comchromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) represents another advanced method, recently developed for the simultaneous quantification of drospirenone and other hormonal components in formulations. nih.gov This is the first reported GC-MS method for drospirenone, featuring a rapid total chromatographic run time of 7.4 minutes and achieving instrumental limits of detection of 6.6 µg mL−1 for drospirenone without the need for chemical derivatization. nih.gov
Coupled techniques such as Thermogravimetry–Mass Spectrometry (TG-MS) are also being applied for the detailed characterization of the solid-state properties of intermediates, such as identifying and analyzing new solvatomorphs. acs.org For routine impurity profiling, High-Performance Liquid Chromatography (HPLC) remains a cornerstone, with methods developed to resolve known impurities like 7-hydroxymethyl drospirenone from the parent compound. researchgate.net
| Technique | Application | Key Features |
| UPLC-MS/MS | Quantification in complex matrices | High sensitivity (LLOQ 0.5 ng/mL); robust and reliable. waters.comchromatographyonline.com |
| GC-MS | Simultaneous quantification in formulations | No derivatization required; 7.4 min run time. nih.gov |
| TG-MS | Solid-state characterization | Analysis of evolved gases for solvatomorph identification. acs.org |
| RP-HPLC | Impurity profiling | Resolution of known impurities; method validation per ICH guidelines. researchgate.netresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Process Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of synthetic processes for pharmaceutical intermediates. These computational tools can analyze vast datasets to identify novel synthetic routes, predict reaction outcomes, and optimize process parameters, thereby shortening development cycles and reducing costs. researchgate.net
Computational chemistry is a powerful tool for the mechanistic studies of catalysis, offering insights into short-lived intermediates and transition states that are difficult to obtain through experiments alone. alliedacademies.org For drospirenone synthesis, these models can be used for route scouting, identifying novel pathways that are more efficient or sustainable. spirochem.com By simulating ligand-target interactions and reaction mechanisms, researchers can pre-select which synthetic strategies to pursue in the lab. nmxresearch.com
Deep learning methods are increasingly being applied to chemistry, where models are trained on large molecule databases to learn chemical patterns. umn.edu These learned patterns can then be used to estimate the properties of unknown compounds or predict the success of a given reaction. umn.edu In the context of drospirenone intermediates, AI could be used to design processes with minimized byproduct formation by modeling nonlinear relationships between variables like temperature, reaction time, and catalyst loading. This data-driven approach moves beyond traditional one-factor-at-a-time experimentation to a more holistic and predictive model of process design.
Biocatalytic Approaches and Enzymatic Transformations
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. core.ac.uk The use of enzymes or whole-cell microorganisms can facilitate complex chemical transformations with remarkable regio- and stereoselectivity under mild conditions. core.ac.uknih.gov This is particularly relevant for the synthesis of complex steroidal structures like drospirenone. researchgate.netmdpi.com
Recent research has identified specific enzymes capable of performing key steps in the synthesis of drospirenone precursors. For instance, the cytochrome P450 enzyme CYP68JX, from the fungus Colletotrichum lini ST-1, has been shown to catalyze the hydroxylation of dehydroepiandrosterone (B1670201) (DHEA) to produce 3β,7α,15α-trihydroxy-5-androstene-17-one, a key intermediate for drospirenone synthesis. rsc.org
| Biocatalyst Type | Example | Transformation | Significance |
| Isolated Enzyme (CYP450) | CYP68JX from Colletotrichum lini | Hydroxylation of DHEA derivative | Produces a key tri-hydroxylated drospirenone intermediate. rsc.org |
| Whole-Cell (Fungi) | Mucorales species | Metabolism of drospirenone | Generation of new metabolites for study. researchgate.net |
| Whole-Cell (Bacteria) | Engineered Mycolicibacterium | Conversion of sterols to AD, ADD | Green manufacturing of key steroid building blocks. mdpi.comresearchgate.net |
| Isolated Enzyme (Hydrolase) | Lipases | Acylation/Alcoholysis of steroid cores | High regio- and stereoselectivity under mild conditions. nih.gov |
Sustainable and Eco-Friendly Synthetic Routes
The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and eco-friendly manufacturing processes. researchgate.net For drospirenone intermediates, this involves replacing hazardous reagents, minimizing waste, and improving atom economy.
A significant focus has been on replacing toxic, heavy-metal-based oxidants. For example, chromium-based reagents traditionally used for oxidation and lactonization steps are being replaced with greener alternatives. The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with sodium hypochlorite (B82951) as the terminal oxidant is a prime example. newdrugapprovals.orggoogle.com This method effectively oxidizes hydroxyl groups to form the required lactone ring, proceeds in aqueous solvent mixtures, and eliminates chromium waste. google.com Similarly, cross-metathesis reactions catalyzed by ruthenium complexes offer an alternative that avoids harmful oxidants altogether. researchgate.net
Microwave-assisted synthesis is another green technique being applied to steroid chemistry. It can dramatically speed up reaction rates, increase yields, and in some cases, eliminate the need for organic acid solvents or catalysts. researchgate.net Furthermore, integrating biocatalytic steps, as discussed previously, is a cornerstone of green steroid synthesis. mdpi.combrynmawr.edu Biotransformations can replace multiple conventional chemical steps, thereby reducing solvent use, energy consumption, and the generation of toxic byproducts, moving the industry toward a more sustainable future. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard analytical methods for assessing the purity and structural integrity of Drospirenone intermediates, and how are they validated?
- High-performance liquid chromatography (HPLC) is widely used, with system suitability parameters including resolution (≥5.0 between Drospirenone and related compounds), tailing factor (0.8–1.5), and relative standard deviation (≤2.0%) for precision . Validation follows guidelines such as specificity, linearity, accuracy, and robustness, referencing pharmacopeial standards (e.g., USP) for quantification . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation, requiring comparison with reference spectra and isotopic patterns.
Q. How can researchers ensure reproducibility in synthesizing Drospirenone intermediates?
- Detailed experimental protocols must include stoichiometric ratios, reaction conditions (temperature, solvent, catalysts), and purification steps (e.g., recrystallization solvents, column chromatography parameters). The "Experimental" section should align with journal guidelines, providing sufficient detail for replication, with excess data in supplementary materials . For known intermediates, cite prior synthetic routes; for novel compounds, include elemental analysis, spectral data, and purity metrics (e.g., ≥95% by HPLC) .
Q. What are the key considerations for designing a literature review focused on Drospirenone intermediates?
- Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify gaps, such as understudied synthetic pathways or analytical challenges. Prioritize peer-reviewed journals and avoid non-academic sources. Document search strategies (databases, keywords, inclusion/exclusion criteria) and synthesize findings thematically (e.g., "Stereochemical Control in Synthesis") .
Advanced Research Questions
Q. How can researchers optimize multi-step synthetic pathways for Drospirenone intermediates while minimizing byproduct formation?
- Employ design of experiments (DoE) to evaluate variables (e.g., temperature, reaction time) and interactions. Advanced statistical tools (e.g., response surface methodology) model nonlinear relationships, while in-situ monitoring (e.g., FTIR, LC-MS) identifies transient intermediates. Contradictions in yield data across studies may arise from impurities in starting materials, requiring rigorous batch-to-batch characterization .
Q. What strategies resolve contradictions in spectral data (e.g., NMR, IR) for novel Drospirenone intermediates?
- Cross-validate using orthogonal techniques: X-ray crystallography for absolute configuration, 2D NMR (COSY, HSQC) for proton-carbon correlations, and high-resolution MS for molecular formula confirmation. Replicate experiments under controlled conditions to isolate variables (e.g., solvent polarity affecting tautomerism) . Document anomalies in supplementary materials with raw data files to enable peer scrutiny .
Q. How can computational methods enhance the design of Drospirenone intermediates with improved pharmacokinetic properties?
- Molecular docking studies predict binding affinities to target receptors (e.g., progesterone receptor), while quantitative structure-activity relationship (QSAR) models optimize solubility and metabolic stability. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) and compare results against existing intermediates to identify structural trends .
Q. What methodologies are effective in analyzing degradation products of Drospirenone intermediates under stress conditions?
- Forced degradation studies (acid/base hydrolysis, oxidative/thermal stress) coupled with LC-MS/MS identify degradation pathways. Use mass defect filtering and molecular networking to trace transformation products. Compare degradation profiles with ICH guidelines (Q1A-R2) to assess stability .
Q. How should researchers design in vitro models to evaluate the biological activity of Drospirenone intermediates?
- Align with NIH preclinical guidelines: Use cell lines (e.g., HeLa for hormonal activity) with validated assays (e.g., luciferase reporter for receptor activation). Include positive/negative controls and dose-response curves. Report IC50/EC50 values with confidence intervals and raw data in supplementary files to address reproducibility crises .
Methodological Frameworks and Tools
- Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate questions, ensuring alignment with gaps in steroid synthesis or analytical chemistry .
- Data Contradiction Analysis : Use root-cause analysis (e.g., Ishikawa diagrams) to trace discrepancies to source materials, instrumentation calibration, or operator error .
- Ethical Compliance : Document IRB approvals for studies involving human-derived cells and adhere to ARRIVE guidelines for preclinical data reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
